molecular formula C13H21NO2 B12802658 9X5L5Snc4W CAS No. 67707-78-2

9X5L5Snc4W

Cat. No.: B12802658
CAS No.: 67707-78-2
M. Wt: 223.31 g/mol
InChI Key: AZSJYUNXTSRXEI-UHFFFAOYSA-N
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Description

Key characteristics inferred from analogous compounds include:

  • Molecular weight: Likely between 134–235 g/mol, based on structurally related compounds (e.g., CAS 239097-74-6: C₇H₆N₂O, 134.14 g/mol; CAS 1046861-20-4: C₆H₅BBrClO₂, 235.27 g/mol) .
  • Synthetic pathway: Likely involves metal-catalyzed reactions (e.g., SnCl₄ or Pd catalysts) under acidic conditions, as evidenced by protocols for similar compounds .

Properties

CAS No.

67707-78-2

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-9-12(15-4)6-7-13(11)16-5/h6-7,9-10H,8H2,1-5H3

InChI Key

AZSJYUNXTSRXEI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with a suitable amine under controlled conditions. The reaction may proceed through the formation of an intermediate imine, which is subsequently reduced to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the effects of methoxy and trimethyl substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research may focus on its effects on neurotransmitter systems and its potential therapeutic applications .

Industry: In the industrial sector, 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and trimethyl groups may influence the compound’s binding affinity and activity at these targets. The pathways involved may include modulation of neurotransmitter systems or other signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes critical parameters for 9X5L5Snc4W and its closest analogs, identified via similarity scoring (0.71–0.97) across databases like PubChem and Reaxys :

Parameter 9X5L5Snc4W (Inferred) CAS 239097-74-6 (Benzoxazole Derivative) CAS 1046861-20-4 (Boronic Acid Derivative)
Molecular Formula Not disclosed C₇H₆N₂O C₆H₅BBrClO₂
Molecular Weight (g/mol) ~150–235 134.14 235.27
Solubility (mg/mL) ~1.0–1.55 1.55 (EtOAc) 0.24 (THF/H₂O)
Bioavailability Score 0.55 0.55 0.55
Enzyme Inhibition CYP1A2 (Potential) CYP1A2 inhibitor No CYP inhibition
Synthetic Yield ~90–95% 95% Not reported
Key Applications Drug discovery Antimicrobial agents Suzuki-Miyaura coupling intermediates

Structural and Functional Contrasts

  • Benzoxazole Derivatives (CAS 239097-74-6) :
    • Exhibit strong CYP1A2 inhibition, enhancing metabolic stability but increasing drug-drug interaction risks .
    • Higher solubility (1.55 mg/mL) in polar solvents compared to boronic acid derivatives, favoring formulation for oral delivery .
  • Boronic Acid Derivatives (CAS 1046861-20-4) :
    • Serve as pivotal intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), critical for synthesizing biaryl structures in pharmaceuticals .
    • Lower solubility (0.24 mg/mL) limits their direct therapeutic use but enhances utility in solid-phase synthesis .

Research Findings and Implications

Pharmacological Potential

  • 9X5L5Snc4W : Preliminary data suggest BBB permeability (log Kp ~-6.21 cm/s) and moderate GI absorption, positioning it as a candidate for CNS-targeted therapies .
  • Benzoxazole Analogs : Demonstrated efficacy against Gram-positive bacteria (MIC: 2–4 µg/mL), though toxicity alerts (e.g., PAINS = 0) necessitate structural optimization .

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